![molecular formula C20H22N4O2S B2696765 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1203411-84-0](/img/structure/B2696765.png)
2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound incorporates a thiazole ring, an indole derivative, and an acetamido group, which collectively contribute to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide generally involves multiple steps, including the formation of the indole derivative, followed by the attachment of the acetamido and thiazole moieties. Standard organic synthesis techniques such as condensation reactions, amide bond formations, and cyclization processes are employed under controlled conditions to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to maximize efficiency and minimize cost. This often involves the use of robust catalysts, automated reaction setups, and continuous flow systems to streamline the multi-step synthesis. Proper purification techniques, such as recrystallization and chromatography, are crucial to obtaining the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the indole and thiazole rings, leading to various oxidation states.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrogen and carbon atoms within the compound.
Hydrolysis: : The amide bond in the acetamido group is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed from These Reactions
Depending on the specific reaction conditions and reagents used, the compound can yield various oxidized, reduced, or substituted derivatives, each with potentially different properties and applications.
Applications De Recherche Scientifique
Chemistry
The compound's intricate structure makes it a valuable subject in organic chemistry research, particularly in the study of heterocyclic compounds and novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to investigate biochemical pathways, enzyme activities, and receptor interactions, given its potential bioactive nature.
Medicine
Preliminary studies might suggest roles in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific diseases or conditions.
Industry
Industrial applications could include its use as an intermediate in the synthesis of other complex molecules, specialty chemicals, and potentially in materials science for creating new functional materials.
Mécanisme D'action
Effects
The compound exerts its effects through specific interactions with molecular targets, which can include enzymes, receptors, and nucleic acids. These interactions might modulate biochemical pathways and cellular processes.
Molecular Targets and Pathways
The precise mechanism often involves binding to active sites or regulatory regions of target molecules, thereby influencing their activity and function. Pathways affected could range from metabolic processes to signal transduction cascades.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to similar compounds, 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its unique combination of an indole derivative and a thiazole ring, which imparts distinctive chemical and biological properties.
Similar Compounds
2-(2-(2,3-dihydrobenzofuran-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
2-(2-(2,3-dihydroindol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
These compounds share structural similarities but differ in the specific heterocyclic components, which can significantly affect their reactivity and applications.
Propriétés
IUPAC Name |
2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12-18(19(26)23(2)3)27-20(21-12)22-17(25)11-24-15-9-5-4-7-13(15)14-8-6-10-16(14)24/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCFQBSSBYKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
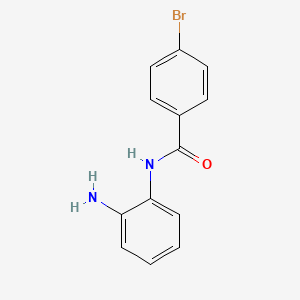
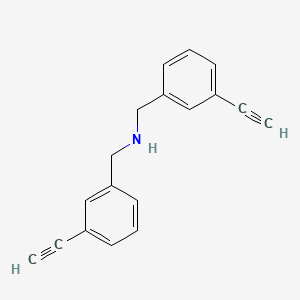

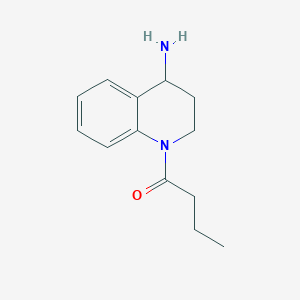
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)
![4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2696696.png)
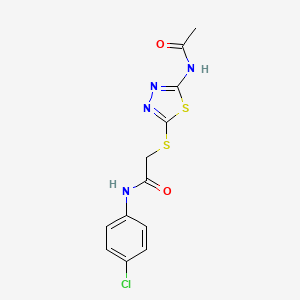
![5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696699.png)
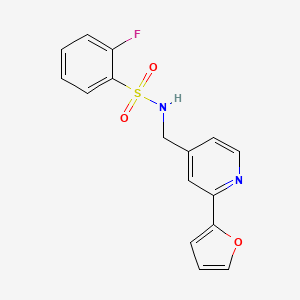
![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)
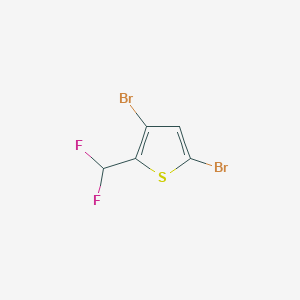
![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)
